molecular formula C21H17N3O5 B2531052 2-(1,2-benzoxazol-3-yl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1207009-23-1

2-(1,2-benzoxazol-3-yl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B2531052
CAS No.: 1207009-23-1
M. Wt: 391.383
InChI Key: BIRKVPTUGREXJI-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide is a heterocyclic compound featuring a benzoxazole core linked via an acetamide group to a 1,2-oxazole ring substituted with a 2,3-dihydro-1,4-benzodioxin moiety. Structural analogs of this compound, such as those with modified oxazole substituents, have been explored for applications in medicinal chemistry and catalysis .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c25-21(11-16-15-3-1-2-4-17(15)28-24-16)22-12-14-10-19(29-23-14)13-5-6-18-20(9-13)27-8-7-26-18/h1-6,9-10H,7-8,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRKVPTUGREXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzodioxin intermediates, followed by their coupling with the oxazole derivative. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial and anticancer activities. For instance, studies have demonstrated that similar compounds possess inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells. The presence of specific functional groups in the benzoxazole structure is crucial for enhancing cytotoxicity against these cell lines .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. In vitro studies have shown promising results with certain derivatives demonstrating effective inhibition of bacterial growth. The mechanism involves targeting vital mycobacterial enzymes, which are essential for the survival of the bacteria .

α-Glucosidase and Acetylcholinesterase Inhibition

Recent studies have explored the compound's potential as an inhibitor of α-glucosidase and acetylcholinesterase enzymes. The inhibition of α-glucosidase is particularly relevant for managing Type 2 diabetes mellitus, while acetylcholinesterase inhibition holds significance in Alzheimer's disease treatment. Compounds derived from similar structures have shown substantial inhibitory activity against these enzymes, suggesting that this compound may also exhibit similar effects .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on MCF-7 and HCT-116 cellsSignificant cytotoxicity observed; structure-dependent activity noted
Antitubercular EvaluationTested against Mycobacterium tuberculosisEffective inhibition of bacterial growth; targets key enzymes
Enzyme Inhibition StudyAssessed α-glucosidase and acetylcholinesterase inhibitionSubstantial inhibitory effects; potential therapeutic applications

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
2-(1,2-Benzoxazol-3-yl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide Not reported Not reported 1,2-Benzoxazol-3-yl, 2,3-dihydro-1,4-benzodioxin-6-yl
2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₇H₁₅N₃O₅ 341.32 5-Methyl-1,2-oxazol-3-yl, 2,3-dihydro-1,4-benzodioxin-6-yl

Methodological Considerations for Structural Analysis

Crystallographic tools like SHELXL () and ORTEP-3 () are widely used for resolving complex heterocyclic structures. These programs enable precise determination of bond lengths, angles, and conformational preferences, critical for comparing steric and electronic profiles of analogs .

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide is a complex organic molecule that belongs to the class of benzoxazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article aims to detail the biological activity of this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for the compound is C18H18N2O4C_{18}H_{18}N_2O_4, and it features multiple functional groups that contribute to its biological activity. The presence of benzoxazole and oxazole rings is significant as these structures are known to interact with various biological targets.

1. Antibacterial Activity

Benzoxazole derivatives have been reported to exhibit significant antibacterial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains.

CompoundTarget BacteriaMIC (mg/L)
Compound AXanthomonas oryzae47.6
Compound BXanthomonas citri36.8

The mechanism of action often involves the disruption of bacterial metabolic processes, such as oxidative phosphorylation .

2. Antiviral Activity

The antiviral potential of benzoxazole derivatives is also notable. Compounds in this class have shown efficacy against viruses such as the tobacco mosaic virus (TMV).

CompoundInhibition Rate (%)
Compound C52.23
Compound D54.41

The introduction of electron-donating groups has been found to enhance antiviral activity significantly .

3. Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzoxazole derivatives. For example, derivatives have shown cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)8.7
HepG2 (Liver)9.0

Research indicates that these compounds induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies have explored the biological activities of benzoxazole derivatives:

  • Study on Antibacterial Activity : A study evaluated a series of benzoxazole derivatives for their antibacterial effects against Escherichia coli and Bacillus subtilis. The results indicated that certain substitutions on the benzoxazole ring significantly enhanced antibacterial potency.
  • Antiviral Efficacy : Another study focused on the antiviral effects against TMV, demonstrating that modifications in the functional groups could lead to improved protective activities.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is closely linked to their chemical structure. Key factors influencing their efficacy include:

  • Substituents at Specific Positions : Electron-donating groups at certain positions on the benzene ring have been shown to enhance activity.
  • Ring Modifications : The presence of additional heterocycles can lead to increased interactions with biological targets.

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